molecular formula C20H16BrN5O3 B2629974 (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 306987-58-6

(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2629974
CAS No.: 306987-58-6
M. Wt: 454.284
InChI Key: ZZHLAUWSARNZPD-UHFFFAOYSA-N
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Description

(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a hydrazide derivative featuring a pyrazole core conjugated to an oxoindolin-ylidene moiety. The compound’s structure includes a 5-bromo substitution on the indole ring and a 4-ethoxyphenyl group on the pyrazole, which contribute to its electronic and steric properties. The (E)-configuration of the imine bond is critical for its conformational stability and intermolecular interactions, as confirmed by single-crystal X-ray analyses in analogous compounds . Such derivatives are typically synthesized via condensation reactions between carbohydrazides and oxoindoles under refluxing ethanol, a method widely employed for related heterocyclic systems .

Properties

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN5O3/c1-2-29-13-6-3-11(4-7-13)16-10-17(24-23-16)19(27)26-25-18-14-9-12(21)5-8-15(14)22-20(18)28/h3-10,22,28H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCRTQDZNCTYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

  • Molecular Formula : C20H16BrN5O3
  • Molecular Weight : 454.28 g/mol
  • CAS Number : 306987-58-6

Biological Activity

The biological activities of this compound have been explored in various studies, highlighting its potential as an antibacterial, antifungal, and anticancer agent.

Antibacterial Activity

Research indicates that the compound exhibits potent antibacterial properties, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values reported for various strains are as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis, leading to bactericidal effects .

Antifungal Activity

The compound has also shown antifungal activity, albeit at reduced efficacy compared to its antibacterial properties. For instance, it demonstrated a MIC of 31.2 µg/mL against Candida species, which is significant but less potent than standard antifungal agents like nystatin (MIC 3.9 µg/mL) .

Anticancer Potential

In addition to antimicrobial activities, this compound has been evaluated for its anticancer properties. Studies suggest that it can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines . The compound's effectiveness was assessed using various cancer models, revealing IC50 values that indicate promising cytotoxicity against certain types of cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy :
    A study evaluated the compound against multi-drug resistant strains of bacteria and found it effective in reducing biofilm formation, which is critical in treating chronic infections .
  • Case Study on Cancer Cell Lines :
    In vitro studies on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM, suggesting a strong potential for further development as an anticancer agent .

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through various methods, including condensation reactions involving appropriate hydrazones and pyrazole derivatives. The synthesis typically yields a compound with a molecular formula of C20H16BrN5O3C_{20}H_{16}BrN_5O_3 and a molecular weight of 454.28 g/mol. Characterization techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide.

Case Study: Antimicrobial Efficacy

A series of pyrazole derivatives were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The results indicated that the compound exhibited significant inhibitory activity with a minimum inhibitory concentration (MIC) of 31.25 µg/mL against S. aureus .

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus31.25
Other PyrazolesE. coliVaries

Anticancer Activity

The anticancer properties of this compound have been extensively researched, particularly in relation to lung cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies demonstrated that this compound showed cytotoxic effects on A549 lung cancer cells with an IC50 value indicating significant growth inhibition .

Cell LineIC50 (µM)
A5496.40
NCI-H12995.94

Additionally, the compound has been noted for its ability to induce apoptosis in cancer cells, making it a promising candidate for further development in anticancer therapies .

Anti-inflammatory Properties

Emerging research suggests that compounds similar to this compound possess anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases.

Case Study: Inhibition of Inflammatory Markers

Studies have indicated that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines in cellular models, suggesting their potential application in inflammatory disease management .

Comparison with Similar Compounds

Structural Comparison

The target compound belongs to a family of pyrazole-oxoindole hybrids. Key structural analogs include:

Compound Name Substituents on Pyrazole Substituents on Indole/Oxindole Key Structural Differences Reference IDs
N′-(5-bromo-2-oxoindol-3-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide 4-[(4-methylbenzyl)oxy]phenyl 5-bromo-2-oxoindole Ether-linked 4-methylbenzyl group vs. ethoxy
(E)-N′-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 4-methoxyphenyl None (benzylidene) Methoxy group; lacks oxoindole moiety
3-(5-bromothiophen-2-yl)-N′-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide 5-bromothiophen-2-yl Pyridinylmethylene Thiophene and pyridine substituents
2-Amino-(5-fluoro-2-oxoindolin-3-ylidene)benzoxazole-5-carbohydrazide Benzoxazole 5-fluoro-2-oxoindole Benzoxazole core; fluorine substitution

Key Observations :

  • Bioactivity Determinants : The oxoindolin-ylidene moiety is essential for interactions with biological targets (e.g., enzymes or receptors), as seen in antidiabetic analogs . Replacement with benzylidene (e.g., ) eliminates this pharmacophore, reducing bioactivity.
  • Halogen Impact : Bromine at the indole 5-position (target compound and ) increases molecular weight and lipophilicity compared to fluorine in , affecting membrane permeability.

Key Findings :

  • The target compound’s synthesis aligns with methods for triazole analogs , but the ethoxyphenyl group may slow reaction kinetics due to steric effects.
  • Thiophene-containing analogs require milder conditions to prevent oxidative degradation, unlike brominated indoles, which are more stable.

Key Insights :

  • The absence of bioactivity data for the target compound highlights a research gap.
  • Substituents like bromine and ethoxy may enhance target selectivity compared to simpler methoxy analogs .

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